2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-17-5-2-1-4-16(17)20(28)26-15-8-6-14(7-9-15)25-18-12-19(23-13-22-18)27-11-3-10-24-27/h1-13H,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCZHQSZGMZCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with a chlorobenzamide derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step usually involves purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to modulate specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the context of medicinal chemistry, this compound may interfere with signaling pathways involved in cell proliferation and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Pyrimidine-Pyrazole Hybrids
4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1462286-01-6)
- Structure : Combines pyrimidine and pyrazole rings, with a methyl-substituted pyrazole.
- Use : Serves as a key intermediate in medicinal chemistry for drug discovery, particularly for kinase inhibitors .
- Comparison : The target compound shares the pyrimidine-pyrazole motif but adds a benzamide group. This modification may enhance binding affinity to protein targets or alter solubility profiles.
Chlorinated Benzamide Derivatives
2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron)
- Structure : Features a chlorinated benzene ring linked to a triazinyl-sulfonamide group.
- Use : Herbicide (sulfonylurea class) inhibiting acetolactate synthase in plants .
- Comparison : Both compounds include a chloro-benzamide core, but chlorsulfuron’s triazine group confers herbicidal activity, whereas the target compound’s pyrimidine-pyrazole moiety may prioritize kinase-targeting applications.
2-chloro-N-(1-methylethyl)-N-phenylacetamide (Propachlor)
Pyrimidine-Based Agrochemicals
2-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine (CAS 4060-08-6)
- Structure : Pyrimidine with chloro and chlorobenzyl substituents.
- Use: Not explicitly stated, but pyrimidine derivatives often act as fungicides or insecticides .
Structural and Functional Analysis Table
Key Research Findings and Implications
- Medicinal Potential: The pyrimidine-pyrazole scaffold in the target compound aligns with kinase inhibitor designs, as seen in analogs like CAS 1462286-01-6 . The benzamide group may further stabilize interactions with ATP-binding pockets.
- Agrochemical Divergence : While chlorinated benzamides (e.g., chlorsulfuron) are herbicides, the target’s extended heterocyclic system likely shifts its mode of action toward eukaryotic enzymes, reducing crossover with traditional pesticides .
- Synthetic Challenges : The multi-step synthesis required for the target compound’s hybrid structure contrasts with simpler chloroacetamides (e.g., propachlor), highlighting trade-offs between complexity and specificity .
Biological Activity
2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article consolidates findings from various studies regarding its biological activity, including mechanisms of action, therapeutic effects, and structure-activity relationships.
Chemical Structure
The compound features a complex structure characterized by a benzamide core substituted with a pyrazolyl-pyrimidinyl moiety. Its molecular formula is C18H17ClN6O, and it exhibits significant interactions at the molecular level, which contribute to its biological effects.
Research indicates that compounds similar to 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide often act through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on specific enzymes involved in disease processes, such as kinases and phosphodiesterases.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways critical in cancer and inflammatory responses.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Properties : Studies have shown that similar pyrazolyl derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast cancer and leukemia cells through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation markers in vitro, suggesting utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key observations include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Cl atom | Increases potency against certain cancer types. |
| Pyrazolyl substitution | Enhances receptor binding affinity. |
| Benzamide moiety | Contributes to overall stability and bioavailability. |
Case Studies
Several studies have highlighted the biological activity of compounds related to 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide:
- Antitumor Efficacy : A study evaluated a series of pyrazolyl-pyrimidine derivatives against various cancer cell lines, revealing that modifications in the benzamide structure significantly influenced cytotoxicity .
- Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory properties of related compounds in murine models, demonstrating a reduction in pro-inflammatory cytokines upon treatment .
- Enzyme Inhibition : Research focused on kinase inhibition showed that specific modifications led to enhanced selectivity for certain kinases implicated in oncogenesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide, and how can reaction conditions be optimized?
- Synthesis Pathways :
- Step 1 : Prepare the pyrimidine intermediate by reacting 4-chloropyrimidine with 1H-pyrazole in the presence of a base (e.g., K₂CO₃) .
- Step 2 : Couple the intermediate with 4-aminophenylbenzamide via amide bond formation using coupling agents like HATU or EDC .
- Optimization :
- Temperature : Maintain 80–100°C for pyrazole-pyrimidine coupling to enhance yield .
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates .
- Catalysts : Add catalytic Pd(PPh₃)₄ for Suzuki-Miyaura coupling if aryl halides are involved .
Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?
- Key Methods :
- NMR Spectroscopy : Confirm regiochemistry of pyrazole-pyrimidine linkage (e.g., ¹H NMR for aromatic proton splitting patterns) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., [M+H]+) and monitor reaction progress .
Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?
- In Vitro Assays :
- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations .
- Controls : Include staurosporine (kinase inhibitor) and cisplatin (cytotoxicity reference) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?
- SAR Strategies :
- Substituent Modification : Replace the chloro group with electron-withdrawing groups (e.g., CF₃) to enhance binding to hydrophobic kinase pockets .
- Scaffold Hopping : Compare with analogs like N-(4-{[2-(ethylamino)pyrimidin-4-yl]amino}phenyl)benzamide to assess pyrazole vs. ethylamino effects on selectivity .
- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP-binding sites .
Q. What experimental strategies address discrepancies in reported biological activity data across studies?
- Troubleshooting Approaches :
- Assay Standardization : Normalize cell viability assays using identical passage numbers and serum conditions .
- Metabolic Stability : Test liver microsome stability (e.g., human CYP3A4) to rule out false negatives due to rapid degradation .
- Data Reconciliation : Cross-validate kinase inhibition profiles using orthogonal methods (e.g., SPR vs. enzymatic assays) .
Q. How can researchers improve solubility and bioavailability without compromising target affinity?
- Formulation Strategies :
- Prodrug Design : Introduce phosphate esters at the benzamide group for enhanced aqueous solubility .
- Co-solvents : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vivo administration .
Q. What in silico tools are most reliable for predicting off-target interactions or toxicity risks?
- Computational Workflow :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify off-target kinases (e.g., Checkpoint kinase 1) .
- Toxicity Prediction : Run ADMET studies with admetSAR to flag hepatotoxicity risks (e.g., CYP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
